3-Methyl-1H-indene
Overview
Description
3-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It is a derivative of indene, characterized by a methyl group attached to the third carbon of the indene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes involving the dehydrogenation of methyl-substituted cyclohexenes. The reaction conditions typically include high temperatures and the presence of metal catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration using nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products:
Oxidation: 3-Methyl-1-indanone or 3-Methyl-1-indanecarboxylic acid.
Reduction: 3-Methylindane.
Substitution: 3-Methyl-5-nitroindene.
Scientific Research Applications
3-Methyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-indene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ketones or acids. In reduction reactions, it undergoes hydrogenation to form saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Indene: The parent compound of 3-Methyl-1H-indene, lacking the methyl group.
2-Methyl-1H-indene: A positional isomer with the methyl group attached to the second carbon.
1-Methyl-1H-indene: Another isomer with the methyl group attached to the first carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group, which influences its reactivity and the types of reactions it undergoes. This positional specificity can lead to different products and applications compared to its isomers.
Properties
IUPAC Name |
3-methyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOKKJGOGWACMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227496 | |
Record name | 3-Methylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-60-2 | |
Record name | 3-Methylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylindene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylindene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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